molecular formula C17H20FNO4 B2977430 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide CAS No. 1421506-15-1

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2977430
CAS No.: 1421506-15-1
M. Wt: 321.348
InChI Key: FSDBHUQSAYXIOU-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a fluorophenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran, which can be derived from fructose through a catalytic biomass-to-liquid process

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert the furan ring into a tetrahydrofuran ring.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide stands out due to the presence of the fluorophenoxy group, which imparts unique chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-11-9-13(12(2)23-11)15(20)7-8-19-17(21)10-22-16-6-4-3-5-14(16)18/h3-6,9,15,20H,7-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDBHUQSAYXIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)COC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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